molecular formula C22H36N5O8P B1262615 dodecanoyl-AMP

dodecanoyl-AMP

Cat. No. B1262615
M. Wt: 529.5 g/mol
InChI Key: IKBWVSPLSBIYSK-CIVUBGFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecanoyl-AMP is a fatty acyl-AMP that results from the formal condensation of the phosphoryl group of AMP with the carboxyl group of dodecanoic (lauric) acid. It derives from a dodecanoic acid. It is a conjugate acid of a dodecanoyl-AMP(1-).

Scientific Research Applications

1. Emulsion Applications

Dodecanoyl-AMP has been utilized in the development of stable oil-in-water emulsions. Research by Yang et al. (2012) involved covalently coupling dodecanol to sodium alginate to create amphiphilic dodecanol alginate (DA), which showed improved stability in oil-in-water emulsions compared to sodium alginate alone (Yang et al., 2012).

2. Interfacial and Bulk Behavior Studies

The physicochemical properties of Sodium N-dodecanoyl sarcosinate (SDDS), a surfactant with relevance in biological and industrial contexts, have been investigated. Studies by Ray et al. (2009) and Patra et al. (2018) have explored the interfacial and bulk behaviors of SDDS, providing insights into its potential applications in cosmetic formulations and other areas (Ray et al., 2009), (Patra et al., 2018).

3. Ophthalmic Application Development

Dodecanoyl-AMP derivatives have been synthesized for potential use in ophthalmic treatments. Huerta-Ángeles et al. (2020) developed amphiphilic hyaluronan derivatives with dodecanoyl moieties for use in highly viscous solutions suitable for ophthalmic applications (Huerta-Ángeles et al., 2020).

4. Thermal Energy Storage

Dodecanol/cement composites have been investigated by Memon et al. (2013) for use as thermal energy storage materials in buildings. These composites demonstrate potential for reducing energy consumption in building applications (Memon et al., 2013).

5. Corrosion Inhibition

Dodecanoate-based solutions have been tested by Keersmaecker et al. (2012) as environmentally friendly coatings to inhibit the corrosion of lead objects. Different deposition methods were compared, demonstrating its effectiveness in corrosion protection (Keersmaecker et al., 2012).

properties

Product Name

dodecanoyl-AMP

Molecular Formula

C22H36N5O8P

Molecular Weight

529.5 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dodecanoate

InChI

InChI=1S/C22H36N5O8P/c1-2-3-4-5-6-7-8-9-10-11-16(28)35-36(31,32)33-12-15-18(29)19(30)22(34-15)27-14-26-17-20(23)24-13-25-21(17)27/h13-15,18-19,22,29-30H,2-12H2,1H3,(H,31,32)(H2,23,24,25)/t15-,18-,19-,22-/m1/s1

InChI Key

IKBWVSPLSBIYSK-CIVUBGFFSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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